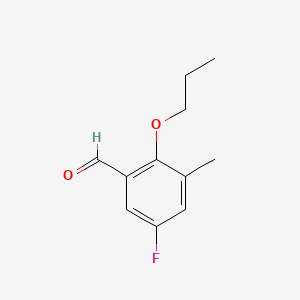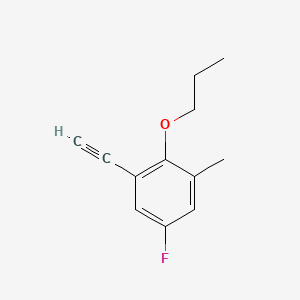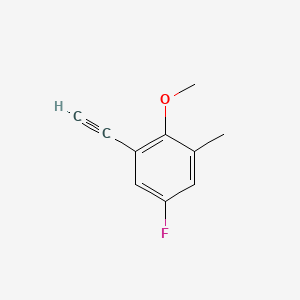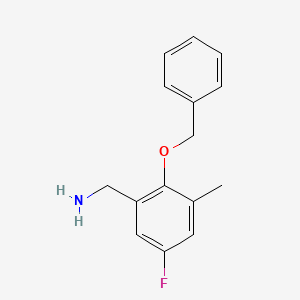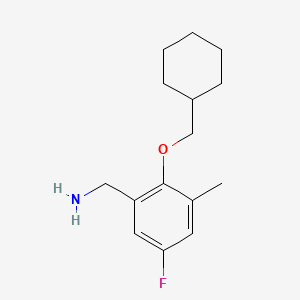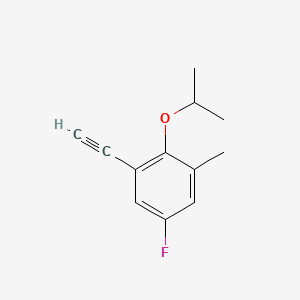
1-Ethynyl-5-fluoro-2-isopropoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-5-fluoro-2-isopropoxy-3-methylbenzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of an ethynyl group, a fluorine atom, an isopropoxy group, and a methyl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Ethynyl-5-fluoro-2-isopropoxy-3-methylbenzene can be achieved through several synthetic routes. One common method involves the use of electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with the desired functional groups. The reaction conditions typically involve the use of catalysts such as palladium on carbon or platinum on carbon, and reagents like n-butyllithium solution .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient synthesis.
Chemical Reactions Analysis
1-Ethynyl-5-fluoro-2-isopropoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Scientific Research Applications
1-Ethynyl-5-fluoro-2-isopropoxy-3-methylbenzene has a wide range of scientific research applications:
Biology: It may serve as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Ethynyl-5-fluoro-2-isopropoxy-3-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π stacking interactions, while the fluorine atom may enhance binding affinity through hydrogen bonding and electrostatic interactions. The isopropoxy and methyl groups contribute to the overall hydrophobicity and steric effects, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
1-Ethynyl-5-fluoro-2-isopropoxy-3-methylbenzene can be compared with other similar compounds, such as:
1-Ethynyl-4-methylbenzene: Lacks the fluorine and isopropoxy groups, resulting in different chemical properties and reactivity.
1-Ethynyl-4-fluorobenzene: Similar in structure but without the isopropoxy and methyl groups, leading to variations in physical and chemical behavior.
4-Ethynyl-α,α,α-trifluorotoluene: Contains multiple fluorine atoms, which significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct characteristics that can be leveraged in various applications.
Properties
IUPAC Name |
1-ethynyl-5-fluoro-3-methyl-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c1-5-10-7-11(13)6-9(4)12(10)14-8(2)3/h1,6-8H,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVSUAREXNJGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C)C#C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
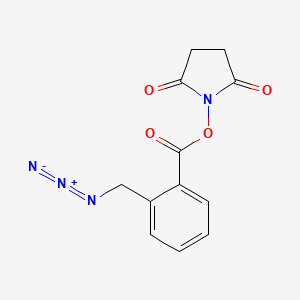
![4-Chloro-7-(2,2-difluoroethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201084.png)
![4-Chloro-5-iodo-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201092.png)
![4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201100.png)
![4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201105.png)
